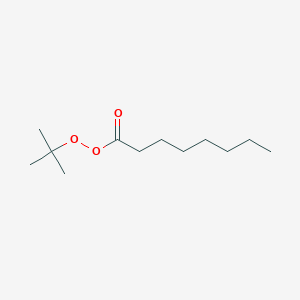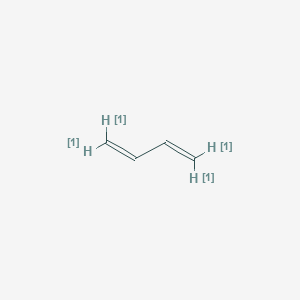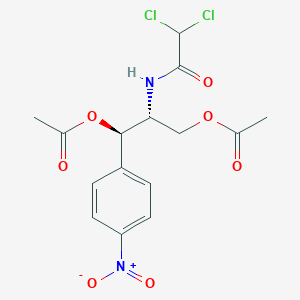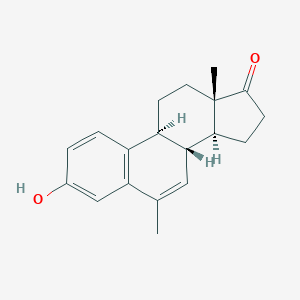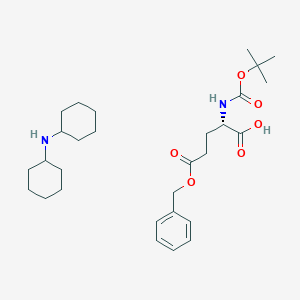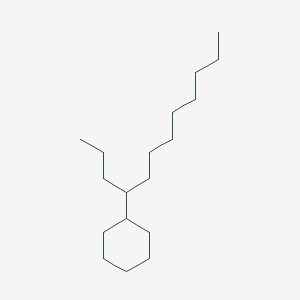
(1-Propylnonyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Propylnonyl)cyclohexane, also known as PNC, is a cyclic hydrocarbon that has been studied extensively in recent years due to its potential applications in various scientific fields. PNC has been found to possess unique biochemical and physiological properties that make it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of (1-Propylnonyl)cyclohexane is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. (1-Propylnonyl)cyclohexane has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to activate the production of anti-inflammatory cytokines, such as IL-10.
Efectos Bioquímicos Y Fisiológicos
(1-Propylnonyl)cyclohexane has been found to possess a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antioxidant properties. (1-Propylnonyl)cyclohexane has also been found to modulate the activity of various enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (1-Propylnonyl)cyclohexane in lab experiments is its relatively low toxicity and high solubility in organic solvents. However, (1-Propylnonyl)cyclohexane is also highly reactive and can be difficult to handle, which can limit its use in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research on (1-Propylnonyl)cyclohexane. One area of interest is the development of new synthetic methods for (1-Propylnonyl)cyclohexane and related compounds. Another area of interest is the investigation of the potential therapeutic applications of (1-Propylnonyl)cyclohexane, particularly in the treatment of inflammatory and pain-related disorders. Additionally, further research is needed to elucidate the mechanism of action of (1-Propylnonyl)cyclohexane and to better understand its biochemical and physiological effects.
Métodos De Síntesis
There are several methods for synthesizing (1-Propylnonyl)cyclohexane, including the catalytic hydrogenation of cyclohexene and the alkylation of cyclohexanone with 1-bromopropane. The most commonly used method involves the reaction of cyclohexene with 1-bromopropane in the presence of a Lewis acid catalyst.
Aplicaciones Científicas De Investigación
(1-Propylnonyl)cyclohexane has been studied extensively for its potential applications in the fields of organic chemistry, materials science, and pharmacology. In organic chemistry, (1-Propylnonyl)cyclohexane has been used as a building block for the synthesis of various compounds, including chiral ligands and polymers. In materials science, (1-Propylnonyl)cyclohexane has been used as a template for the synthesis of mesoporous materials. In pharmacology, (1-Propylnonyl)cyclohexane has been found to possess anti-inflammatory and analgesic properties.
Propiedades
Número CAS |
13151-84-3 |
|---|---|
Nombre del producto |
(1-Propylnonyl)cyclohexane |
Fórmula molecular |
C18H36 |
Peso molecular |
252.5 g/mol |
Nombre IUPAC |
dodecan-4-ylcyclohexane |
InChI |
InChI=1S/C18H36/c1-3-5-6-7-8-10-14-17(13-4-2)18-15-11-9-12-16-18/h17-18H,3-16H2,1-2H3 |
Clave InChI |
CZCIELPMZUTELM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(CCC)C1CCCCC1 |
SMILES canónico |
CCCCCCCCC(CCC)C1CCCCC1 |
Sinónimos |
(1-Propylnonyl)cyclohexane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



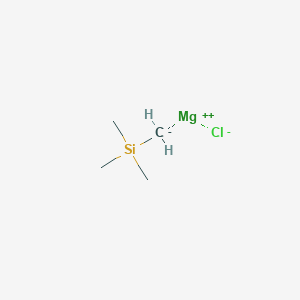
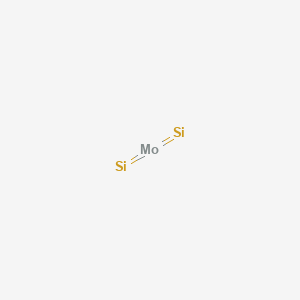
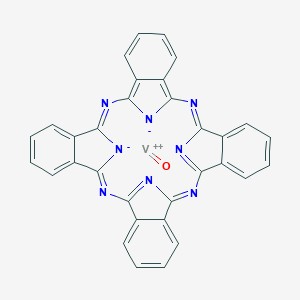
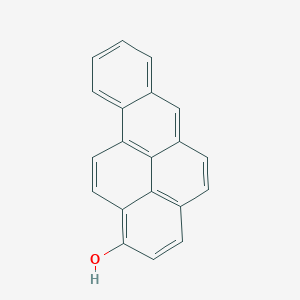
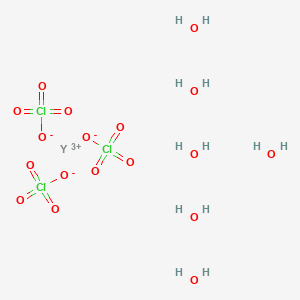
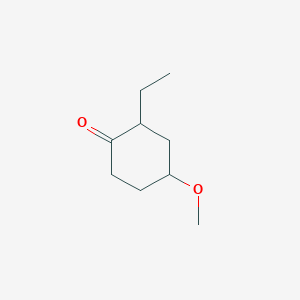
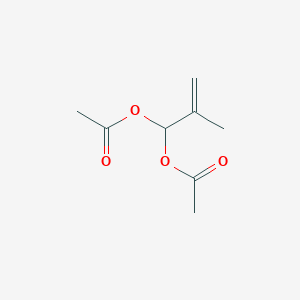
![6-methoxy-3,3-dimethyl-12H-pyrano[2,3-c]acridin-7-one](/img/structure/B77906.png)
